C.I. Mordant Blue 13
CAS No.: 7361-97-9
Cat. No.: VC18427569
Molecular Formula: C16H11ClN2O9S2
Molecular Weight: 474.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7361-97-9 |
|---|---|
| Molecular Formula | C16H11ClN2O9S2 |
| Molecular Weight | 474.9 g/mol |
| IUPAC Name | 3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
| Standard InChI | InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28) |
| Standard InChI Key | KBLPVLOHGYMDQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
C.I. Mordant Blue 13 is systematically identified by its Chemical Abstracts Service (CAS) number 1058-92-0 and Colour Index (C.I.) number 16680 . Discrepancies in molecular formulas across sources—such as and —likely arise from variations in hydration states or counterion configurations (e.g., disodium vs. monosodium salts). The core structure comprises a single azo group () bridging a 5-chloro-2-hydroxyphenyl moiety and a 4,5-dihydroxynaphthalene-2,7-disulfonate group, as illustrated below:
This architecture enables chelation with metal ions, a critical feature for its function as a mordant dye .
Table 1: Comparative Molecular Data Across Sources
| Source | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 518.81 | 1058-92-0 | ||
| 498.84 | 1058-92-0 | ||
| 474.90 | 7361-97-9 |
Note: The CAS 7361-97-9 in may refer to a related compound or an alternative nomenclature variant.
Synthesis and Industrial Production
Diazotization and Coupling Mechanisms
The synthesis of C.I. Mordant Blue 13 follows a two-step azo coupling process:
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Diazotization: 2-Amino-4-chlorophenol is treated with nitrous acid () under acidic conditions to form a diazonium salt.
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Coupling: The diazonium salt reacts with 4,5-dihydroxynaphthalene-2,7-disulfonic acid in an alkaline medium, yielding the final azo compound .
Industrial-scale production employs continuous flow reactors and automated systems to optimize yield (>85%) and purity (>95%). Process parameters such as temperature (0–5°C for diazotization) and pH (8–10 for coupling) are tightly controlled to minimize byproducts.
Physicochemical Properties
Solubility and Stability
C.I. Mordant Blue 13 exhibits high water solubility (26.62 g/L at 20°C ), increasing to 50 g/L at 80°C . It is sparingly soluble in ethanol but dissolves readily in cellosolve. The dye demonstrates stability across a pH range of 2–12, with pronounced color shifts under extreme conditions:
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.756 g/cm³ at 20°C | |
| pKa | 7.56, 9.3, 12.4 (25°C) | |
| LogP (Partition Coefficient) | -1.853 at 20°C | |
| λ<sub>max</sub> (Absorption) | 580–600 nm (aqueous) |
Applications Across Disciplines
Textile Industry
As a mordant dye, C.I. Mordant Blue 13 forms insoluble complexes with chromium(III) or aluminum(III) ions on wool, silk, and nylon fibers, yielding wash- and light-fast blue hues . Direct printing on wool fabrics is feasible, with metallurgical applications in aluminum coloring noted .
Biological Staining
In histology, the dye’s affinity for cellular components aids in visualizing tissue structures under microscopy. Its compatibility with acidic stains enhances contrast in diagnostic assays .
Environmental Monitoring
The chelating capacity of C.I. Mordant Blue 13 enables its use in detecting heavy metals (e.g., Ca²⁺, Mg²⁺) in water via colorimetric assays. Surfactants like cetyltrimethylammonium bromide (CTAB) enhance sensitivity by promoting micelle-assisted complexation.
Cosmetic and Artistic Uses
Approved for use in hair dyes and cosmetics, the dye provides stable, non-irritating coloration. Artists employ it for its rich hue and longevity in paints and crafts .
Research Advancements and Future Directions
Recent studies explore surfactant-enhanced complexation for environmental sensing and nanoparticle-based dye formulations to reduce textile effluent toxicity. Market analyses project steady demand growth (2.8% CAGR) through 2027, driven by sustainable dyeing technologies .
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